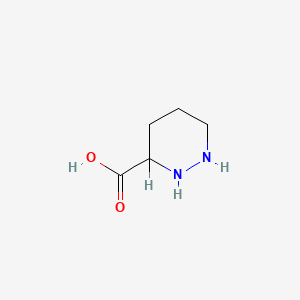

Hexahydropyridazine-3-carboxylic acid

Übersicht

Beschreibung

Hexahydropyridazine-3-carboxylic acid is a chemical compound with potential applications in various scientific fields due to its unique structural and chemical properties. The synthesis and analysis of this compound have been explored in several research studies to understand its characteristics and potential applications better.

Synthesis Analysis

The synthesis of hexahydropyridazine-3-carboxylic acid and its derivatives involves several key steps, including the enantioselective synthesis involving chiral ruthenium catalysts for creating stereogenic centers, and Lewis acid-catalyzed annulation reactions. These methods demonstrate the compound's complex synthesis pathway, which is crucial for its structural integrity and functionality (Greck, Bischoff, & Genêt, 1995); (Dey, Kumar, & Banerjee, 2018).

Molecular Structure Analysis

The molecular structure of hexahydropyridazine-3-carboxylic acid derivatives has been elucidated through X-ray crystallography and other analytical techniques. Studies have shown nearly planar molecular sheets and interactions indicative of the compound's structural properties and potential for forming weak hydrogen bonds, which are essential for its reactivity and interaction with other molecules (Gryz, Starosta, Ptasiewicz-Bąk, & Leciejewicz, 2003).

Chemical Reactions and Properties

Hexahydropyridazine-3-carboxylic acid undergoes various chemical reactions, including cycloaddition reactions with donor-acceptor cyclopropanes, leading to the formation of novel compounds. These reactions demonstrate the compound's chemical versatility and potential for creating new chemical entities with diverse properties (Dey, Kumar, & Banerjee, 2018).

Physical Properties Analysis

The physical properties of hexahydropyridazine-3-carboxylic acid derivatives, such as solubility, melting point, and crystal structure, have been studied to understand their behavior in different environments and applications. The crystal and molecular structure analysis reveals insights into the compound's solid-state characteristics and potential for forming supramolecular structures (Gryz, Starosta, Ptasiewicz-Bąk, & Leciejewicz, 2003).

Chemical Properties Analysis

The chemical properties of hexahydropyridazine-3-carboxylic acid, including its reactivity with various chemical reagents, ability to undergo cycloaddition and annulation reactions, and potential for synthesizing a wide range of derivatives, highlight its importance in organic synthesis and potential pharmaceutical applications. The synthesis of derivatives through Lewis acid-catalyzed annulation and their subsequent reactions provide a foundation for exploring the compound's extensive chemical properties (Dey, Kumar, & Banerjee, 2018).

Wissenschaftliche Forschungsanwendungen

Applications in Anticancer Research and Synthesis

Marine Sponge-Derived Compounds

A study identified a cyclohexapeptide containing hexahydropyridazine-3-carboxylic acid, isolated from marine sponge-derived Streptomyces sp. This compound, along with its glycopeptides, showed significant antiproliferative activity against various human cancer cell lines, suggesting potential applications in anticancer research (Zhao et al., 2022).

Ruthenium(II) Complexes in Cancer Therapy

Another study explored ruthenium(II) complexes incorporating pyridyl-pyrimidine carboxylic acid, which demonstrated promising antiproliferative activity against cancer cell lines. These complexes target mitochondria and induce apoptosis in cancer cells (Pierroz et al., 2012).

Synthesis of Antitumor Compounds

The total synthesis of Antrimycin Dv, an antibiotic, involved the use of tetrahydropyridazine-3-carboxylic acids, demonstrating the chemical versatility of such compounds in synthesizing complex molecules with potential therapeutic applications (Schmidt & Riedl, 1993).

Applications in Enzyme Inhibition and Antibacterial Agents

Azasugars Synthesis

A study focused on synthesizing new azasugars, including dihydroxyhexahydropyridazine carboxylic acid. These compounds were potent inhibitors of specific enzymes, indicating potential applications in enzyme inhibition and drug development (Jensen et al., 2002).

Antibacterial Activity

The synthesis of a new series of pyridazine-3-carboxylic acid derivatives revealed significant antibacterial activity against both gram-positive and gram-negative organisms, underscoring the potential of these compounds in developing new antibacterial agents (Nagawade et al., 2005).

Chemical Synthesis and Characterization

Crystal and Molecular Structure Analysis

A study examining the crystal and molecular structure of pyridazine-3-carboxylic acid and its derivatives highlighted the importance of understanding the structural properties of these compounds, which is crucial for their application in various fields of research (Gryz et al., 2003).

Organocatalysis

Research into the organocatalytic synthesis of functionalized tetrahydropyridazines, substituted at the C-3 position, demonstrated the role of these compounds in catalysis, potentially useful in various organic syntheses (Kalch et al., 2010).

Wirkmechanismus

Target of Action

Hexahydropyridazine-3-carboxylic acid (H3PC) primarily targets matrix metalloproteinases (MMPs) . MMPs are enzymes that degrade collagen and other extracellular matrix proteins . They play a crucial role in various physiological processes, including tissue remodeling, inflammation, and wound healing .

Mode of Action

H3PC interacts with MMPs and inhibits their activity . This interaction results in the prevention of collagen and other extracellular matrix proteins degradation

Biochemical Pathways

The inhibition of MMPs by H3PC affects the extracellular matrix remodeling pathway . This pathway is critical for maintaining the structural integrity of tissues. By inhibiting MMPs, H3PC can prevent the breakdown of extracellular matrix proteins, thereby preserving tissue structure and function .

Pharmacokinetics

Its molecular weight (13015 g/mol) and chemical formula (C5H10N2O2) suggest that it may have good bioavailability

Result of Action

The inhibition of MMPs by H3PC can lead to various molecular and cellular effects. For instance, it has been shown to have anticancer activities . By preventing the degradation of the extracellular matrix, H3PC may inhibit cancer cell invasion and metastasis . .

Action Environment

The action, efficacy, and stability of H3PC can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . It is recommended to keep H3PC in a dark place, sealed in dry conditions, and at a temperature of 2-8°C The pH and presence of other substances in the environment may also affect its action and efficacy

Safety and Hazards

Eigenschaften

IUPAC Name |

diazinane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-5(9)4-2-1-3-6-7-4/h4,6-7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIBRGSBQKLEDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50954403 | |

| Record name | 1,2-Diazinane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydropyridazine-3-carboxylic acid | |

CAS RN |

32750-52-0 | |

| Record name | Piperazic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032750520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diazinane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50954403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

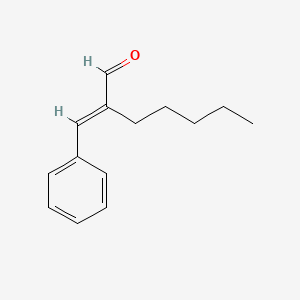

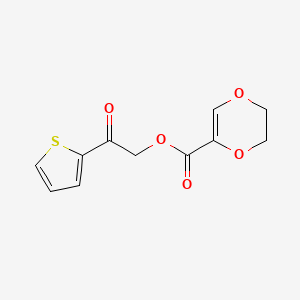

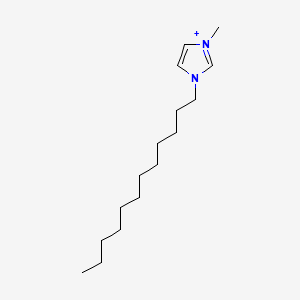

Feasible Synthetic Routes

Q & A

Q1: What is Hexahydropyridazine-3-carboxylic acid and where is it found in nature?

A1: Hexahydropyridazine-3-carboxylic acid, also known as piperazic acid, is a non-proteinogenic amino acid found in certain natural products. It was first identified as a constituent of the monamycin family of cyclohexadepsipeptide antibiotics produced by Streptomyces jamaicensis .

Q2: What are the different stereoisomers of Hexahydropyridazine-3-carboxylic acid found in natural products?

A2: Natural products incorporate various stereoisomers of Hexahydropyridazine-3-carboxylic acid. For example, monamycins contain (3R)-piperazic acid, (3R,5S)-5-chloropiperazic acid, (3R)-4,5 (or 5,6)-dehydropiperazic acid, and (3S,5S)-5-hydroxypiperazic acid .

Q3: Are there any published enantioselective syntheses for specific stereoisomers of Hexahydropyridazine-3-carboxylic acid derivatives?

A3: Yes, researchers have developed enantioselective synthetic routes for both (R)- and (S)-Hexahydropyridazine-3-carboxylic acid derivatives. These methods offer valuable tools for producing specific stereoisomers for further investigation .

Q4: How has 1,2,4-triazoline-3,5-dione been utilized in the synthesis of Hexahydropyridazine-3-carboxylic acid?

A4: The synthesis of Hexahydropyridazine-3-carboxylic acid, particularly its piperazic acid forms, has been achieved through Diels-Alder reactions. Penta-2,4-dienoic acid (and substituted analogs) react with 4-phenyl-1,2,4-triazoline-3,5-dione or 1,2,4-triazoline-3,5-dione. Subsequent hydrogenation and hydrolysis of the resulting adducts yield the desired piperazic acid residues .

Q5: What is the significance of chiral 1-benzyloxycarbonyl Hexahydropyridazine-3-carboxylic acid and its synthesis?

A5: Chiral 1-benzyloxycarbonyl Hexahydropyridazine-3-carboxylic acid serves as a crucial building block in organic synthesis, particularly for developing new pharmaceuticals and bioactive compounds. A streamlined synthetic method utilizing 5-Bromo-pentanal, chiral induction reagents, and 1,2-benzyloxycarbonyl hydrazine has been reported . This approach facilitates the efficient production of this valuable compound.

Q6: Can you provide details about the synthetic method for chiral 1-benzyloxycarbonyl Hexahydropyridazine-3-carboxylic acid?

A6: The synthesis involves reacting 5-Bromo-pentanal (II) with 1,2-benzyloxycarbonyl hydrazine under chiral induction conditions to produce the intermediate 2-(1,2-bis(benzyloxycarbonyl)hydrazino)-5-bromovaleraldehyde (III). This intermediate, without isolation, is further oxidized to 2-(1,2-bis(benzyloxycarbonyl)hydrazino)-5-bromovaleric acid (IV). Finally, treatment of (IV) with an alkali leads to ring closure, yielding the desired chiral 1-benzyloxycarbonyl-hexahydropyridazine-3-carboxylic acid (I, R = H) along with chiral 1,2-dibenzyloxycarbonyl hexahydropyridazine-3-carboxylic acid (I, R = Cbz) .

Q7: Beyond monamycins, are there other natural products incorporating Hexahydropyridazine-3-carboxylic acid derivatives?

A7: Yes, maduraferrin, a siderophore isolated from Actinomadura madurae, contains L-Hexahydropyridazine-3-carboxylic acid within its oligopeptide structure. This siderophore utilizes a salicylamide moiety, a hydroxamic acid group, and an acid hydrazide group as its complexing centers .

Q8: Have any novel cyclopeptides containing Hexahydropyridazine-3-carboxylic acid derivatives been discovered recently?

A8: Yes, Pyridapeptide A, a cyclohexapeptide isolated from the marine sponge-derived Streptomyces sp. OUCMDZ-4539, features Hexahydropyridazine-3-carboxylic acid (HPDA), 5-hydroxytetrahydropyridazine-3-carboxylic acid (γ-OH-TPDA), and (2S,3R,4E,6E)-2-amino-3-hydroxy-8-methylnona-4,6-dienoic acid residues in its structure .

Q9: What are the potential applications of Hexahydropyridazine-3-carboxylic acid derivatives, particularly as described in patents?

A9: Patents describe various derivatives of Hexahydropyridazine-3-carboxylic acid, highlighting their potential use in pharmaceutical compositions. These derivatives encompass combinatorial libraries and formulations intended for use as medicaments . Specifically, Hexahydropyridazine-3-carboxylic acid derivatives have been explored in the context of caspase inhibitor development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Fluorophenyl)-1-piperazinyl]-(2-methyl-3-pyrazolyl)methanone](/img/structure/B1224276.png)

![4-methoxy-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-2-thiazolyl]benzamide](/img/structure/B1224277.png)

![2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide](/img/structure/B1224279.png)

![Diethyl 3-methyl-5-[[2-(pyridin-2-ylmethylamino)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B1224280.png)

![2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B1224286.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-2-[4-(4-hydroxyphenyl)-1-piperazinyl]acetamide](/img/structure/B1224287.png)

![N-(5-tert-butyl-2-phenyl-3-pyrazolyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1224288.png)

![1-[3-[2-(Diethylamino)ethyl]-2-imino-1-benzimidazolyl]-3-(3-methylphenoxy)-2-propanol](/img/structure/B1224289.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methyl-N-methylsulfonylanilino)acetamide](/img/structure/B1224292.png)

![5-[[2-(Trifluoromethyl)anilino]methyl]-8-quinolinol](/img/structure/B1224293.png)